3-(Furan-2-yl)pyrazine-2-carboxylic acid

CAS No.: 1822827-80-4

Cat. No.: VC2952210

Molecular Formula: C9H6N2O3

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1822827-80-4 |

|---|---|

| Molecular Formula | C9H6N2O3 |

| Molecular Weight | 190.16 g/mol |

| IUPAC Name | 3-(furan-2-yl)pyrazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H6N2O3/c12-9(13)8-7(10-3-4-11-8)6-2-1-5-14-6/h1-5H,(H,12,13) |

| Standard InChI Key | XUJJTKKQJVSHTQ-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C2=NC=CN=C2C(=O)O |

| Canonical SMILES | C1=COC(=C1)C2=NC=CN=C2C(=O)O |

Introduction

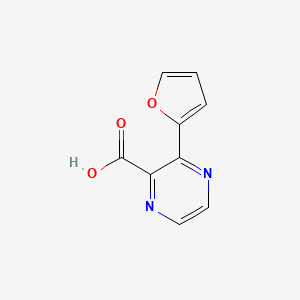

Chemical Structure and Identification

3-(Furan-2-yl)pyrazine-2-carboxylic acid consists of a pyrazine ring with a carboxylic acid group at position 2 and a furan ring attached at position 3. This structural arrangement creates a molecule with multiple reactive sites and functional groups that contribute to its chemical versatility. The compound is identified by the CAS number 1822827-80-4 and has a molecular weight of 190.16 g/mol .

Structural Features

The compound features two heterocyclic aromatic rings:

-

A pyrazine ring (six-membered heterocycle with two nitrogen atoms)

-

A furan ring (five-membered heterocycle with one oxygen atom)

The connection between these rings creates a molecular system with extended conjugation, which influences its chemical and physical properties. The carboxylic acid group at position 2 of the pyrazine ring provides additional functionality for chemical reactions and potential biological interactions.

Physical Properties

Table 1: Physical Properties of 3-(Furan-2-yl)pyrazine-2-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C9H6N2O3 |

| Molecular Weight | 190.16 g/mol |

| CAS Number | 1822827-80-4 |

| Physical State | Solid (at standard conditions) |

Chemical Reactivity

The reactivity of 3-(Furan-2-yl)pyrazine-2-carboxylic acid stems from its structural features, particularly the carboxylic acid group and the aromatic heterocyclic rings.

Carboxylic Acid Reactions

As a carboxylic acid, this compound can participate in various reactions typical of this functional group:

-

Esterification - Formation of esters through reaction with alcohols

-

Amidation - Formation of amides through reaction with amines

-

Reduction - Conversion to alcohols or aldehydes using appropriate reducing agents

-

Decarboxylation - Loss of CO2 under certain conditions

Heterocyclic Ring Reactions

The furan and pyrazine rings present in the molecule can undergo various transformations:

Table 2: Potential Reactions of the Heterocyclic Rings

| Ring System | Potential Reactions |

|---|---|

| Furan Ring | Diels-Alder reactions, Electrophilic substitution, Ring opening under acidic conditions |

| Pyrazine Ring | Nucleophilic aromatic substitution, Coordination with metals, Hydrogenation |

Biological Properties and Applications

Research Applications

3-(Furan-2-yl)pyrazine-2-carboxylic acid has potential applications in various research fields:

-

Medicinal Chemistry - As a building block for drug development

-

Material Science - In the development of functional materials

-

Coordination Chemistry - As a ligand for metal complexes

-

Organic Synthesis - As an intermediate in the synthesis of more complex molecules

Table 3: Potential Research Applications

| Field | Potential Application |

|---|---|

| Medicinal Chemistry | Building block for drug candidates targeting microbial infections or enzymatic processes |

| Organic Synthesis | Precursor for more complex heterocyclic systems |

| Coordination Chemistry | Ligand for metal complexes with potential catalytic or biological activities |

| Material Science | Component in functional materials with specific electronic or optical properties |

Structure-Activity Relationships

Understanding the relationship between the structure of 3-(Furan-2-yl)pyrazine-2-carboxylic acid and its properties can provide insights into its potential applications and further modifications.

Key Structural Elements

-

The furan ring - Contributes to the compound's aromaticity and potential for electrophilic substitution reactions

-

The pyrazine ring - Provides nitrogen atoms that can participate in hydrogen bonding and coordination with metals

-

The carboxylic acid group - Offers a site for further functionalization and potential biological interactions

Comparative Analysis with Related Compounds

Related heterocyclic compounds provide insights into potential properties and applications of 3-(Furan-2-yl)pyrazine-2-carboxylic acid:

-

3-(Trifluoromethyl)pyrazine-2-carboxamides - These compounds, like pyraziflumid, have shown excellent fungicidal activities against a broad range of plant diseases .

-

6-(Furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - This related compound (CID 2998778) shares structural similarities with our target compound, featuring both furan and pyridine rings .

-

Furan-containing heterocyclic compounds - These have demonstrated various biological activities, including antimicrobial, anticancer, antitumor, and anti-inflammatory properties, as described in research on 1,3,4-thiadiazoles incorporating furan ring systems .

Current Research and Future Perspectives

Research on heterocyclic compounds containing furan and pyrazine moieties continues to expand, with potential implications for 3-(Furan-2-yl)pyrazine-2-carboxylic acid.

Emerging Applications

Recent research suggests several emerging applications for compounds with structural similarities to 3-(Furan-2-yl)pyrazine-2-carboxylic acid:

-

Development of novel fungicides with improved efficacy and safety profiles

-

Creation of new antiviral and antimicrobial agents

-

Design of enzyme inhibitors for various therapeutic applications

-

Synthesis of advanced materials with specific electronic or optical properties

Future Research Directions

Future research on 3-(Furan-2-yl)pyrazine-2-carboxylic acid might focus on:

-

Detailed structure-activity relationship studies to understand the impact of structural modifications

-

Exploration of its potential as a building block in combinatorial chemistry

-

Investigation of its coordination properties with various metals

-

Development of more efficient synthetic routes for its preparation

-

Screening for specific biological activities against various targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume